

analytical methods for quantification of 7-Chloro-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 7-Chloro-1H-indazole-3-carbaldehyde

Cat. No.: B1371879

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An Application Note on the Analytical Quantification of **7-Chloro-1H-indazole-3-carbaldehyde**

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of **7-Chloro-1H-indazole-3-carbaldehyde**, a key intermediate in pharmaceutical synthesis. The primary analytical method detailed is a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for assay and impurity profiling. An orthogonal Gas Chromatography (GC) method for the analysis of residual solvents is also presented. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical manufacturing industries. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction: The Analytical Imperative for 7-Chloro-1H-indazole-3-carbaldehyde

7-Chloro-1H-indazole-3-carbaldehyde (CAS No: 885519-02-8, Formula: $C_8H_5ClN_2O$) is a heterocyclic building block of significant interest in medicinal chemistry.[\[4\]](#) Indazole derivatives are foundational scaffolds for the development of various therapeutic agents, particularly kinase inhibitors used in oncology.[\[5\]](#) As a critical starting material or intermediate, the purity and exact

concentration of **7-Chloro-1H-indazole-3-carbaldehyde** directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API).

Therefore, robust and validated analytical methods are not merely a procedural formality but a cornerstone of quality assurance.^[6] They ensure batch-to-batch consistency, confirm stability, and provide the reliable data necessary for regulatory submissions. This document outlines the development and validation of such methods, explaining the scientific rationale behind the chosen techniques and parameters.

Characterization of the Reference Standard

Before any quantitative analysis, the identity and purity of the **7-Chloro-1H-indazole-3-carbaldehyde** reference standard must be unequivocally confirmed. A multi-faceted, orthogonal approach is essential.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure, confirming the proton and carbon environments within the molecule. The data should be consistent with the expected structure of **7-Chloro-1H-indazole-3-carbaldehyde**.^{[8][9]}
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.^{[10][11]}
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present, such as the N-H stretch of the indazole ring, the C=O stretch of the aldehyde, and aromatic C-H and C=C vibrations.^{[10][12]}

Only a well-characterized standard with established purity (typically >99.5%) should be used for the quantitative methods described below.

Primary Quantitative Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and semi-volatile organic compounds, making it ideal for the assay and impurity

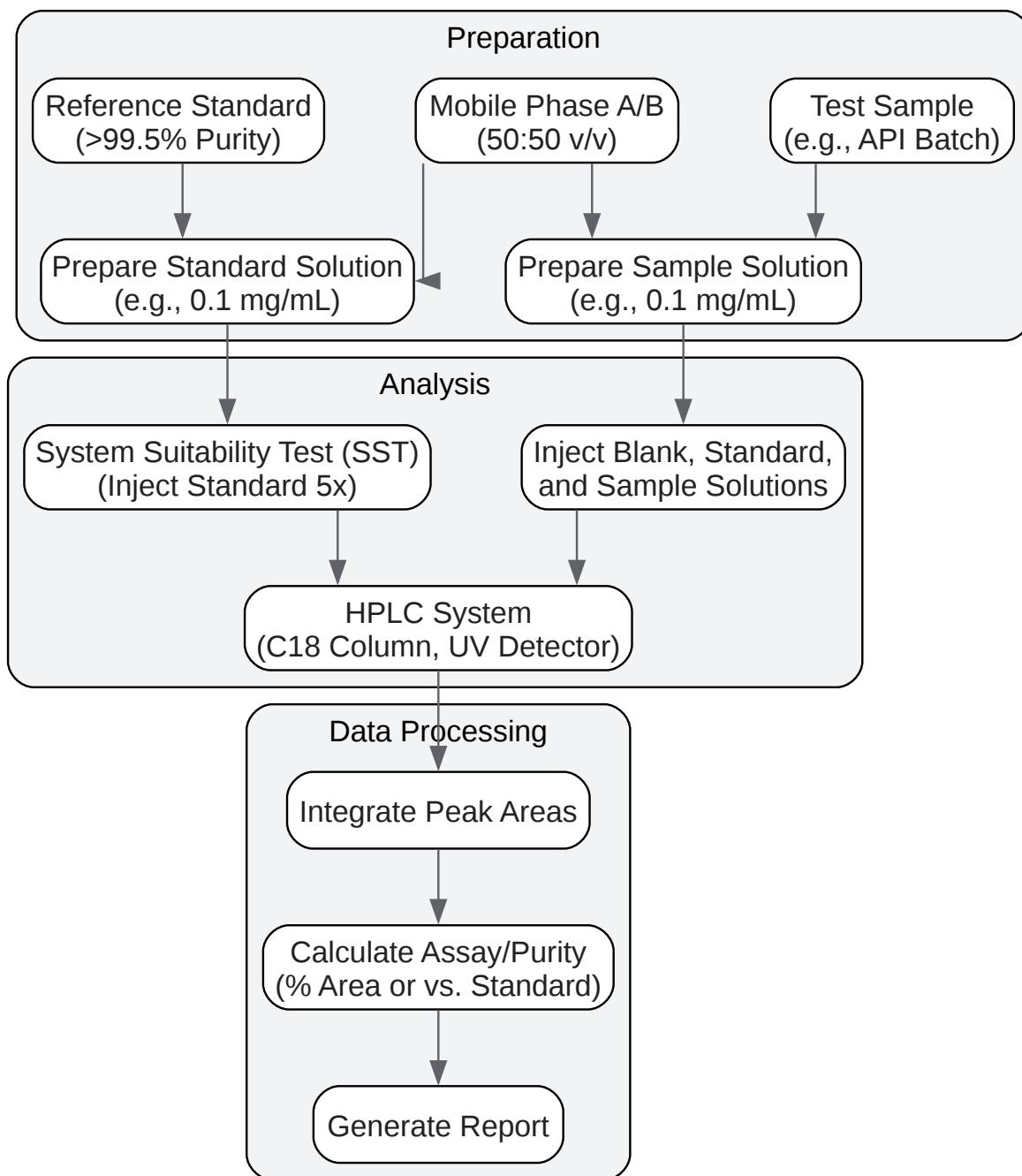
determination of **7-Chloro-1H-indazole-3-carbaldehyde**.[\[11\]](#)[\[13\]](#) The method described here is designed to be specific, linear, accurate, and precise.

Scientific Rationale

A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds like indazole derivatives.[\[14\]](#) The mobile phase, a gradient of acidified water and acetonitrile, allows for the effective elution of the main analyte while separating it from potential impurities of varying polarities. Formic acid is used as a modifier to ensure good peak shape by protonating silanol groups on the silica support and the analyte itself. UV detection is chosen based on the chromophoric nature of the indazole ring system.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC quantification process.

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Caption: Workflow for the HPLC quantification of **7-Chloro-1H-indazole-3-carbaldehyde**.

Detailed HPLC Protocol

Instrumentation and Reagents:

- HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
- Data acquisition and processing software (e.g., Chromeleon, Empower).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Acetonitrile (HPLC grade).
- Formic acid (≥98%).
- Deionized water (>18 MΩ·cm).
- **7-Chloro-1H-indazole-3-carbaldehyde** reference standard.

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

| Run Time | 25 minutes |

Solution Preparation:

- Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
- Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Method Validation Protocol & Acceptance Criteria

The HPLC method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[\[15\]](#)[\[16\]](#)

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank (diluent), placebo (if in a formulation), reference standard, and spiked sample. Assess peak purity using a DAD detector.	The analyte peak should be free from interference from blank or placebo. Peak purity index should be >990.[13][17]
Linearity	Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).	Correlation coefficient (r^2) \geq 0.999. Y-intercept should not be significant.
Range	The range is established by the linearity, accuracy, and precision data.	Typically 80% to 120% of the test concentration for an assay.
Accuracy (Recovery)	Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be between 98.0% and 102.0%. [2]
Precision (Repeatability)	Perform six replicate injections of the sample solution at 100% of the test concentration.	Relative Standard Deviation (RSD) \leq 2.0%. [2]
Precision (Intermediate)	Repeat the repeatability test on a different day with a different analyst and/or instrument.	RSD between the two sets of data should be \leq 2.0%.
LOQ/LOD	Determine based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.	LOQ should be accurately and precisely quantifiable.

Robustness	Systematically vary key method parameters (e.g., flow rate $\pm 10\%$, column temperature $\pm 5^\circ\text{C}$, mobile phase pH/composition $\pm 2\%$). System suitability parameters must remain within limits. Analyte peak response should not change significantly.
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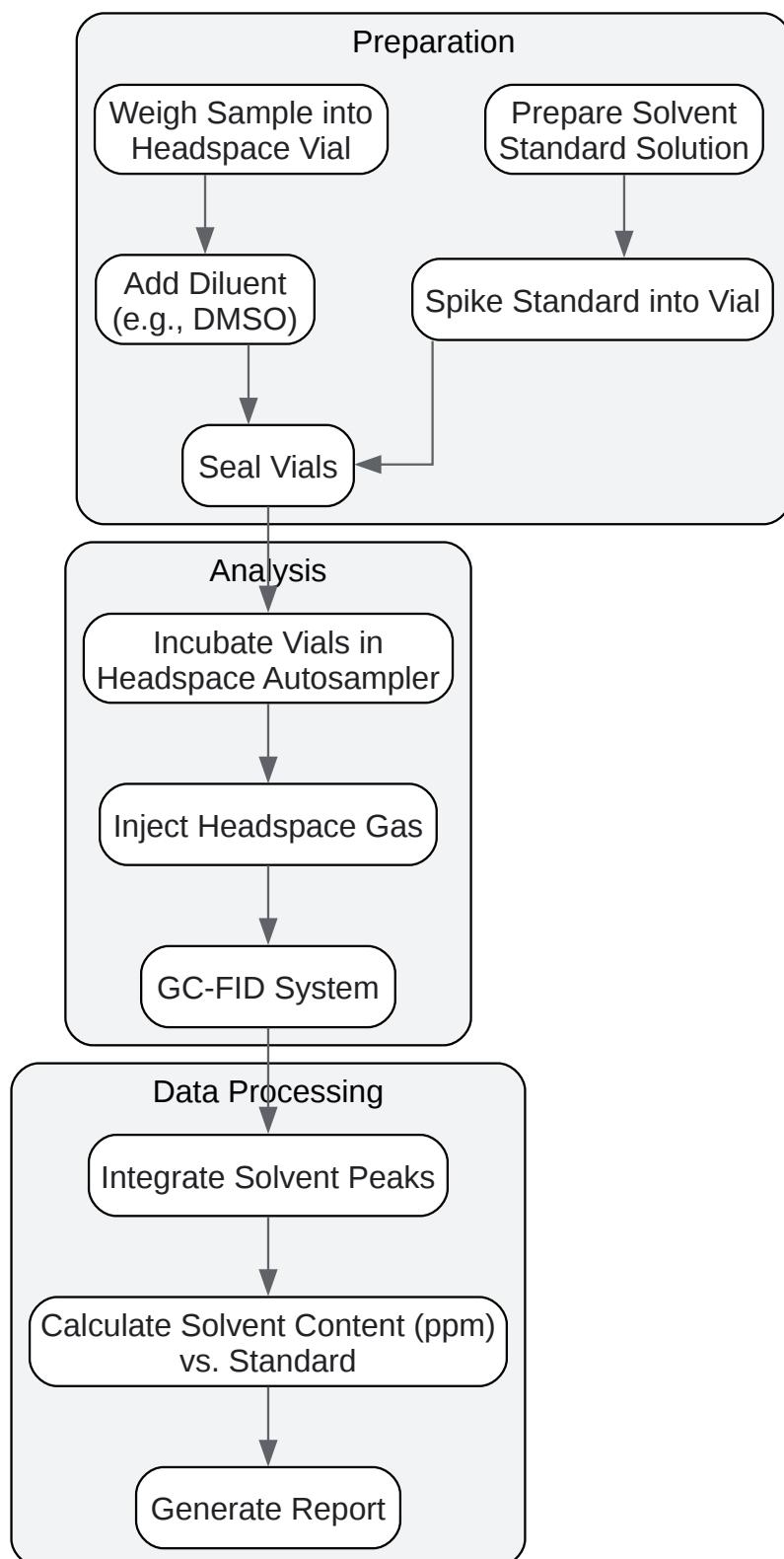
Orthogonal Method: Headspace GC for Residual Solvents

The synthesis of **7-Chloro-1H-indazole-3-carbaldehyde** may involve various organic solvents. Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents as per ICH Q3C guidelines.

Scientific Rationale

This technique is highly effective because it physically separates the volatile solvents from the non-volatile analyte matrix. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace gas, which is then injected into the GC. An FID is used for its robust and linear response to most organic compounds.[\[18\]](#)

Experimental Workflow for GC Analysis

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Caption: Workflow for residual solvent analysis by Headspace GC-FID.

GC Protocol

Instrumentation and Reagents:

- GC system with a headspace autosampler and FID.
- Capillary column suitable for solvent analysis (e.g., G43 phase, 30 m x 0.32 mm, 1.8 μ m).
- Dimethyl sulfoxide (DMSO, suitable for headspace).
- Certified standards of expected residual solvents.

GC Conditions:

Parameter	Condition
Carrier Gas	Helium or Hydrogen
Inlet Temperature	140 °C
Oven Program	40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min
Detector Temperature	250 °C (FID)
Headspace Vial Temp	80 °C
Headspace Loop Temp	90 °C

| Incubation Time | 15 minutes |

Solution Preparation:

- Standard Solution: Prepare a stock solution of all potential residual solvents in DMSO. Further dilute to a working standard concentration that reflects the ICH limit for each solvent.
- Sample Preparation: Accurately weigh ~100 mg of **7-Chloro-1H-indazole-3-carbaldehyde** into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal the vial immediately.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control of **7-Chloro-1H-indazole-3-carbaldehyde**. The validated HPLC-UV method is demonstrated to be suitable for its intended purpose of assay and purity determination, meeting the stringent requirements of the pharmaceutical industry. The orthogonal headspace GC method ensures that residual solvent levels are controlled and monitored effectively. Adherence to these scientifically sound and validated protocols will ensure the generation of reliable and reproducible data, which is fundamental to advancing drug development programs and maintaining product quality.

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